3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol is a complex organic compound notable for its structural features and potential applications in various scientific fields. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound can be synthesized through various chemical routes, often involving the cyclization of hydrazine derivatives with appropriate carbonyl compounds. The synthesis methods can vary based on desired purity and yield, with different solvents and reaction conditions employed to optimize results.
3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol is classified as a pyrazole derivative, specifically a substituted pyrazole due to the presence of both a butanol side chain and a dimethyl-substituted pyrazole ring. This classification indicates its potential reactivity and functional properties in chemical reactions.
The synthesis of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol typically involves several key steps:
The reaction conditions are crucial; typically, refluxing the reactants enhances the cyclization efficiency. The use of catalysts may also be explored to facilitate the reaction process and improve yields.
The molecular structure of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol can be represented by the following details:
Property | Data |
---|---|
Molecular Formula | C8H15N3 |
Molecular Weight | 153.22 g/mol |
IUPAC Name | 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol |
InChI | InChI=1S/C8H15N3/c1-5(2)7-6(3)8(9)11(4)10-7/h5H,9H2,1-4H3 |
InChI Key | UOZVNZHTOKVBSB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N(N=C1C(C)C)C)N |
These structural details indicate a complex arrangement that contributes to its chemical properties and reactivity.
3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions, influencing factors such as yield and selectivity.
The mechanism of action for 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity by binding to active sites or alter receptor functions through specific interactions with binding domains. This mechanism is crucial for understanding its potential therapeutic applications.
The physical properties of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol include:
Key chemical properties include:
Property | Data |
---|---|
Boiling Point | Approximately 180 °C |
Melting Point | Not specifically defined |
Stability | Stable under standard conditions but sensitive to strong acids and bases |
These properties are essential for determining its suitability in various applications.
3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol has diverse applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8